molecular formula C12H17NO2 B184680 4-[(Diethylamino)methyl]benzoic acid CAS No. 62642-59-5

4-[(Diethylamino)methyl]benzoic acid

Cat. No. B184680
CAS RN: 62642-59-5
M. Wt: 207.27 g/mol
InChI Key: LXMSVTJNSQLXGX-UHFFFAOYSA-N
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Description

“4-[(Diethylamino)methyl]benzoic acid” is a chemical compound with the molecular formula C11H15NO2 . It is also known as “4-Diethylaminobenzoic Acid” and has a molecular weight of 193.242 Da . It is related to benzoic acid, which is a type of aromatic carboxylic acid .


Synthesis Analysis

The synthesis of “4-[(Diethylamino)methyl]benzoic acid” involves the reaction of α-chloroparatoluic acid and diethylamine in acetonitrile. The reaction mixture is refluxed for 48 hours. The solvent is then evaporated off under vacuum and the residue is purified by chromatography on a silica gel column .


Molecular Structure Analysis

The molecular structure of “4-[(Diethylamino)methyl]benzoic acid” can be represented as a 2D Mol file or a computed 3D SD file . The structure is based on information available in ECHA’s databases .

Scientific Research Applications

  • Fluorescence Probe Development : 4-[(Diethylamino)methyl]benzoic acid exhibits twisted intramolecular charge transfer (TICT) fluorescence in aqueous solutions, useful for developing novel fluorescence probes (L. Jianzhong et al., 1997).

  • Synthesis and Characterization of Organotin(IV) Complexes : Organotin(IV) carboxylate complexes derived from 4-[(Diethylamino)methyl]benzoic acid have been synthesized and characterized, demonstrating antibacterial activity (Yip-Foo Win et al., 2010).

  • Synthesis of Bioactive Compounds : It is involved in the synthesis of bioactive compounds like 4-substituted aminomethyl-2-(4'diethylsulphonamide phenyl)-1,3,4-oxadiazolin-5-thiones, which have been screened for biological activity (F. Havaldar & Navin Khatri, 2006).

  • Mo(vi) Complexes for Fluorescence Recognition : Mo(vi) complexes with 4-[(Diethylamino)methyl]benzoic acid derivatives can selectively recognize cations like Y3+ and Pb2+, indicating potential applications in sensing technologies (S. Chatterjee et al., 2022).

  • Chemical Synthesis and Characterization : It is used in chemical syntheses leading to novel chromones, with potential applications in material science and pharmacology (W. D. Jones, 1981).

  • Pharmacokinetic Studies : 4-[(Diethylamino)methyl]benzoic acid derivatives have been studied in pharmacokinetic analysis, indicating their potential applications in drug development and delivery systems (Haoran Xu et al., 2020).

  • Retinoidal Activity Research : Derivatives of 4-[(Diethylamino)methyl]benzoic acid have been investigated for their retinoidal activities, highlighting their potential in dermatological applications (H. Kagechika et al., 1988).

  • Polymers and Materials Science : It has been used as a dopant in the synthesis of polyaniline, indicating its utility in the development of advanced materials (C. A. Amarnath & S. Palaniappan, 2005).

Safety And Hazards

“4-[(Diethylamino)methyl]benzoic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

properties

IUPAC Name

4-(diethylaminomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-13(4-2)9-10-5-7-11(8-6-10)12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMSVTJNSQLXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359167
Record name 4-[(diethylamino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Diethylamino)methyl]benzoic acid

CAS RN

62642-59-5
Record name 4-[(diethylamino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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